![molecular formula C15H12F3NO3 B3172718 Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate CAS No. 946741-32-8](/img/structure/B3172718.png)

Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate

Overview

Description

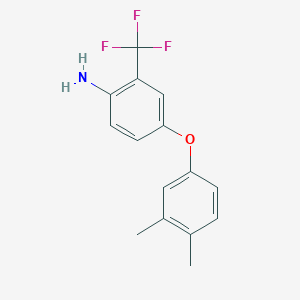

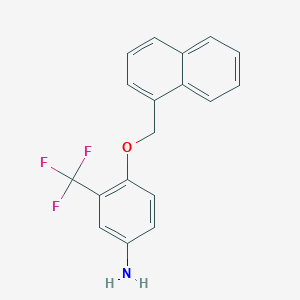

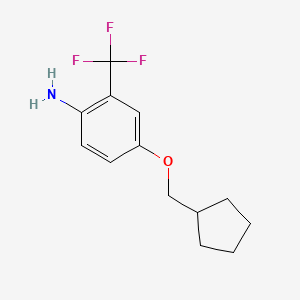

“Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate” is a small molecule . It consists of a benzene ring with a methyl and amino group attached, along with a trifluoromethyl group and a phenoxy group .

Molecular Structure Analysis

The molecular formula of “this compound” is C15H12F3NO3 . Its molecular weight is 311.26 .Physical And Chemical Properties Analysis

“this compound” has a predicted boiling point of 393.4±42.0 °C and a predicted density of 1.331±0.06 g/cm3 . Its pKa is predicted to be 1.89±0.10 .Scientific Research Applications

One study focuses on the synthesis of radiolabeled compounds, where methyl 4-(2,5-dihydroxybenzylamino)benzoate derivatives were prepared. This process involved the carbonation of N,N-bis(trimethylsilyl)aniline's lithium salt, followed by several reaction steps to yield the desired compound with significant specific activity. Such compounds are valuable in radiopharmaceutical research for tracing and imaging applications (Taylor et al., 1996).

Polymer Science

In polymer science, methyl 3,5-bis(4-aminophenoxy)benzoate has been used as a monomer in the synthesis of hyperbranched aromatic polyamides. These polymers exhibit desirable properties such as solubility in various organic solvents and high molecular weights, making them suitable for advanced material applications. This research opens up avenues for developing new polymeric materials with tailored properties for specific uses (Yang et al., 1999).

Organic Synthesis

Another study provides a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, showcasing a method to introduce the trifluoromethoxy group into aromatic compounds. This procedure utilizes Togni reagent II, offering a pathway to synthesize a broad spectrum of ortho-trifluoromethoxylated compounds, which could be invaluable in the development of pharmaceuticals, agrochemicals, and functional materials due to their pharmacological and biological properties (Feng & Ngai, 2016).

Crystallography

Crystallographic studies have also been conducted to understand the molecular and structural aspects of compounds related to methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate. These studies provide insights into the molecular arrangements and interactions within crystals, contributing to the field of crystal engineering and the design of materials with specific properties (Li et al., 2005).

Mechanism of Action

Target of Action

Compounds with similar structures, such as fluoxetine, have been shown to interact with serotonin reuptake transporter proteins .

Mode of Action

Fluoxetine, a compound with a similar trifluoromethyl group, blocks the reuse of serotonin by blocking the reuptake transporter protein, which is located in the presynaptic terminal .

Biochemical Pathways

Compounds with similar structures have been shown to affect the serotonin pathway .

Result of Action

Compounds with similar structures have been shown to have numerous pharmacological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. The trifluoromethyl group in Methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate could potentially impact its chemical reactivity, physico-chemical behavior, and biological activity .

Safety and Hazards

properties

IUPAC Name |

methyl 3-[4-amino-3-(trifluoromethyl)phenoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO3/c1-21-14(20)9-3-2-4-10(7-9)22-11-5-6-13(19)12(8-11)15(16,17)18/h2-8H,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORYAOGNHYCREFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine](/img/structure/B3172665.png)

![4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172678.png)

![4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172689.png)

![4-[2-(1-Piperidinyl)ethoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3172710.png)